molecular formula C16H19NO B1437318 N-[2-(3,4-Dimethylphenoxy)ethyl]aniline CAS No. 1040684-51-2

N-[2-(3,4-Dimethylphenoxy)ethyl]aniline

Cat. No. B1437318
M. Wt: 241.33 g/mol
InChI Key: NAPUSCGIJLYXMJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethylphenoxy)ethyl]aniline is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 . It is used for research purposes .


Physical And Chemical Properties Analysis

N-[2-(3,4-Dimethylphenoxy)ethyl]aniline is a solid at room temperature. It has a predicted boiling point of 410.9°C at 760 mmHg and a predicted density of 1.1 g/cm³ .

Scientific Research Applications

Synthesis and Characterization

N-[2-(3,4-Dimethylphenoxy)ethyl]aniline and its derivatives have been synthesized and characterized for various applications. For instance, studies have explored the synthesis of related aniline derivatives through different chemical reactions, optimizing conditions to achieve high yields and understanding their structural properties through spectroscopic and theoretical investigations. These compounds have shown potential in creating materials with fluorescent properties and have been used to study intramolecular proton transfers in salicylideneanil structures (Buruianǎ et al., 2005).

Analytical and Catalytic Applications

Aniline derivatives, including those related to N-[2-(3,4-Dimethylphenoxy)ethyl]aniline, have been utilized in analytical chemistry for the detection and determination of various chemical species. For example, modified anilines have been identified as metabolites in biological systems, indicating their role in biotransformation studies (Kolar & Schlesiger, 1975). Additionally, these compounds have been investigated in the context of catalysis, such as in the synthesis of quinolines, demonstrating their utility in facilitating chemical reactions (Cho et al., 1999).

Materials Science

In materials science, aniline derivatives have contributed to the development of new organic materials for nonlinear optical (NLO) applications. The synthesis of binary adducts with phenolic coformers and the investigation of their structural and optical properties have highlighted the potential of these compounds in creating materials with desirable electronic and optical characteristics (Draguta et al., 2015).

Environmental and Biological Studies

Aniline derivatives have also been involved in environmental and biological studies, exploring their reactions and transformations under various conditions. For instance, research on the reactions of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides has provided insights into the chemical behavior of these compounds, which can have implications for understanding their environmental fate and biological activity (Sami & Osman, 1976).

properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-8-9-16(12-14(13)2)18-11-10-17-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPUSCGIJLYXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-Dimethylphenoxy)ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.